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1,1-Dimethyl-2,3,4,5-tetraphenylsilole

Cat. No.: B1660421
CAS No.: 7641-40-9
M. Wt: 414.6 g/mol
InChI Key: KTCXDIGJYUOQBJ-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Contemporary Chemical Science

Organosilicon compounds, which feature carbon-silicon bonds, are a cornerstone of modern chemical science due to their diverse applications and unique properties that distinguish them from their carbon-based counterparts. researchgate.netwikipedia.org The distinct characteristics of the silicon atom, such as its larger atomic radius, lower electronegativity compared to carbon, and the availability of low-lying d-orbitals, lead to novel electronic and steric effects. soci.org These properties are harnessed in a wide array of fields, from materials science to pharmaceuticals. researchgate.netencyclopedia.pub

In materials science, organosilicon compounds, particularly silicones (polysiloxanes), are renowned for their thermal stability, water repellency, and electrical insulation properties. sbfchem.com They are integral components in sealants, adhesives, lubricants, and coatings. wikipedia.orglibretexts.org Furthermore, the unique electronic properties of certain organosilicon compounds make them promising materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). rsc.org

In the realm of organic synthesis, organosilicon reagents have become indispensable tools for chemists. researchgate.net They are utilized in a variety of chemical transformations, offering high selectivity and efficiency. soci.org The stability of the silicon-carbon bond, coupled with its controlled reactivity under specific conditions, allows for the construction of complex molecular architectures. nih.gov

More recently, the biological and medicinal applications of organosilicon compounds have been an expanding area of research. While carbon-silicon bonds are not found in nature, the introduction of silicon into bioactive molecules can modulate their pharmacological profiles, including their potency, metabolic stability, and cellular uptake. wikipedia.orgacs.org

Historical Context of 1,1-Dimethyl-2,3,4,5-tetraphenylsilole Investigations within Silole Chemistry

The study of siloles, silicon-containing analogues of cyclopentadiene, has a rich history. The first synthesis of a silole derivative, 1,1,2,3,4,5-hexaphenylsilole, was reported in 1959, marking a significant milestone in the field. gelest.com Early interest in siloles was driven by the potential aromaticity of the silole anion, an analogue of the well-known aromatic cyclopentadienyl (B1206354) anion. gelest.com

Investigations into tetraphenylsilole derivatives, including this compound (DMTPS), gained momentum with the discovery of their unique photophysical properties. A pivotal moment in silole chemistry was the discovery of Aggregation-Induced Emission (AIE). nih.gov Unlike many conventional fluorescent molecules that suffer from aggregation-caused quenching (ACQ) in the solid state, many silole derivatives, including DMTPS, exhibit enhanced fluorescence emission upon aggregation. rsc.org This counterintuitive phenomenon opened up new avenues for their application in areas where solid-state emission is crucial.

The propeller-like, non-planar structure of tetraphenylsiloles is considered a key factor contributing to their AIE characteristics. researchgate.net In dilute solutions, the phenyl rings can undergo intramolecular rotations, providing non-radiative decay pathways for the excited state. In the aggregated state, these rotations are restricted, which blocks the non-radiative channels and promotes radiative decay, leading to strong fluorescence. acs.org DMTPS, with its simple methyl substituents on the silicon atom, has served as a fundamental model compound for understanding the structure-property relationships in AIE-active siloles.

Fundamental Research Questions and Objectives for the Chemical Compound

The investigation of this compound is driven by several fundamental research questions and objectives aimed at elucidating its unique properties and exploring its potential applications.

A primary research objective has been to understand the mechanism of its Aggregation-Induced Emission (AIE). Key questions in this area include:

What is the precise role of the non-planar molecular structure and the intramolecular rotations of the phenyl groups in the AIE phenomenon?

How do the substituents on the silicon atom influence the photophysical properties, including the quantum yield and emission wavelength?

Can the AIE properties of DMTPS and its derivatives be tuned for specific applications by modifying the molecular structure?

Another significant area of research focuses on the application of DMTPS as a molecular sensor. Its fluorescence properties are sensitive to the local environment, which has led to its use as a molecular rotor probe to investigate the microviscosity of various media, such as ionic liquids. maine.edu Research in this domain seeks to answer:

How does the photoluminescence quantum yield of DMTPS correlate with the viscosity of its environment?

Can DMTPS be utilized to probe other microscopic properties of complex systems?

Furthermore, the potential of DMTPS and its functionalized derivatives in optoelectronic and biological applications is a major driver of current research. This includes their use as emissive layers in OLEDs and as fluorescent probes for the detection of specific analytes. cumbria.ac.uk The core objectives are:

To synthesize novel DMTPS derivatives with tailored electronic and photophysical properties for enhanced device performance.

To develop sensitive and selective chemosensors based on the DMTPS scaffold for environmental and biological monitoring.

The following table summarizes some of the key research findings related to the photophysical properties of this compound in different environments.

Solvent SystemBulk Viscosity (cP)Photoluminescence Quantum Yield (PL QY)Reference
Hexanes~0.3Low maine.edu
Butylmethylimidazolium tetrafluoroborate~100Higher than in low viscosity solvents maine.edu
Hexanes–mineral oilHighHigh maine.edu
Glycerol–ethanolHighModerate maine.edu

This data illustrates the viscosity-dependent fluorescence of DMTPS, a hallmark of its molecular rotor behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26Si B1660421 1,1-Dimethyl-2,3,4,5-tetraphenylsilole CAS No. 7641-40-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dimethyl-2,3,4,5-tetraphenylsilole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26Si/c1-31(2)29(25-19-11-5-12-20-25)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)30(31)26-21-13-6-14-22-26/h3-22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCXDIGJYUOQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408380
Record name 1,1-dimethyl-2,3,4,5-tetraphenylsilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7641-40-9
Record name 1,1-dimethyl-2,3,4,5-tetraphenylsilole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 1,1-Dimethyl-2,3,4,5-tetraphenylsilole

The synthesis of the tetraphenylsilole ring system is often accomplished through cyclization reactions involving silicon dihalides and suitable four-carbon synthons derived from alkynes or butadienes. The use of organometallic reagents, particularly organolithium species, is central to many of these transformations.

A prominent method for constructing the tetraphenylsilole framework involves the reaction of a dichlorosilane (B8785471) with a 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene species. This dianion, generated in situ, acts as a nucleophile, displacing the chloride ions from the silicon precursor to form the cyclic silole structure.

One common approach starts with diphenylacetylene (B1204595), which upon reduction with lithium metal, forms the key 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene intermediate. Subsequent reaction with dichlorodimethylsilane (B41323) yields this compound.

Reactant 1Reactant 2ReagentProduct
DiphenylacetyleneDichlorodimethylsilaneLithiumThis compound

Alternatively, a step-wise approach can be employed, as demonstrated in the synthesis of 2,5-dibromo-1,1-dimethyl-3,4-diphenyl-1H-silole, a useful precursor for further functionalization. In this method, phenylacetylene (B144264) is first reacted with n-butyllithium to form lithium phenylacetylide. This is then treated with dichlorodimethylsilane to produce dimethyl-bis(phenylethynyl)silane. An intramolecular reductive cyclization of this diethynylsilane using lithium naphthalenide, followed by quenching with an electrophilic bromine source, yields the dibrominated silole. minia.edu.eg While this example yields a dibrominated analog, the fundamental strategy of cyclizing a diethynylsilane is a viable pathway to the core silole structure.

Another synthetic route utilizes 1,4-diphenyl-1,3-butadiene as the four-carbon backbone. webassign.netlibretexts.orgresearchgate.net While various methods exist for the synthesis of this diene, its subsequent reaction with a silicon precursor to form the silole is a key step. The reaction of 1,4-dilithio-1,4-diphenyl-1,3-butadiene with dichlorodimethylsilane would be a direct approach to a diphenyl-substituted silole, and by extension, the tetraphenyl derivative can be envisioned from the corresponding tetraphenylbutadiene dianion. researchgate.net

Organolithium reagents are indispensable in the synthesis of this compound and its derivatives. Their primary roles are as strong bases for deprotonation and as nucleophiles in the formation of carbon-carbon and silicon-carbon bonds.

In the synthesis starting from phenylacetylene, n-butyllithium is used to deprotonate the terminal alkyne, generating a lithium acetylide. minia.edu.eg This nucleophilic species then attacks the electrophilic silicon center of dichlorodimethylsilane.

The generation of the crucial 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene intermediate relies on the reductive metallation of diphenylacetylene with lithium metal. This process involves the transfer of electrons from the lithium to the alkyne, leading to the formation of the dianionic species that is poised for cyclization.

Furthermore, lithiation can be employed as a strategy for the functionalization of the silole core itself. Directed ortho-lithiation of the phenyl groups, for instance, can create nucleophilic sites for the introduction of various electrophiles. nih.gov This highlights the versatility of organolithium reagents not only in the construction of the silole ring but also in its subsequent elaboration.

Functionalization and Derivatization Strategies of the Silole Core

The ability to modify the periphery of the this compound core is crucial for tuning its chemical and physical properties. Functionalization can be targeted at the aryl groups, the substituents on the silicon atom, or through the introduction of silyl (B83357) moieties to create novel analogues.

The four phenyl rings on the silole backbone offer multiple sites for the introduction of new functional groups. Standard electrophilic aromatic substitution reactions can be employed to modify these rings. libretexts.orgwikipedia.orgyoutube.commasterorganicchemistry.com For instance, nitration, halogenation, or Friedel-Crafts acylation could potentially be used to introduce nitro, halo, or acyl groups, respectively, onto the phenyl rings, although the reactivity might be influenced by the electron-donating or -withdrawing nature of the silole core.

A more targeted approach involves the lithiation of the aryl groups followed by quenching with an appropriate electrophile. nih.govnih.gov This method allows for the regioselective introduction of substituents. For example, ortho-lithiation of a phenyl group using a strong base like lithium tetramethylpiperidide (LiTMP) can generate an aryllithium species, which can then react with electrophiles such as silyl chlorides, alkyl halides, or carbon dioxide to introduce silyl, alkyl, or carboxylic acid functionalities, respectively.

The two methyl groups attached to the silicon atom in this compound can be replaced with other organic moieties. A common strategy to achieve this involves starting with 1,1-dichloro-2,3,4,5-tetraphenyl-1-silacyclopentadiene. koreascience.kr This dichloro precursor can react with a variety of nucleophiles, such as Grignard reagents or organolithium compounds, to introduce new substituents at the silicon center. For example, reaction with methylmagnesium bromide would yield the target 1,1-dimethyl derivative, while reaction with other Grignard or organolithium reagents would allow for the synthesis of a wide range of 1,1-disubstituted tetraphenylsiloles.

Dichloro PrecursorNucleophileProduct
1,1-Dichloro-2,3,4,5-tetraphenyl-1-silacyclopentadieneMethylmagnesium bromideThis compound
1,1-Dichloro-2,3,4,5-tetraphenyl-1-silacyclopentadienePhenylmagnesium bromide1,1-Diphenyl-2,3,4,5-tetraphenylsilole

Silylation is a powerful tool for creating analogues of this compound with modified properties. This can involve the introduction of silyl groups onto the peripheral phenyl rings or the creation of silyl-bridged structures.

As mentioned in section 2.2.1, ortho-lithiation of the phenyl rings followed by quenching with a chlorosilane, such as trimethylsilyl (B98337) chloride, provides a route to silyl-substituted tetraphenylsiloles. nih.gov

Furthermore, the synthesis of silyl-bridged derivatives, where two silole units are linked by a silyl group or an oligosilanyl chain, has been explored. researchgate.net These materials are of interest due to the potential for electronic communication between the two silole moieties through the silicon bridge. The synthesis of such compounds often involves the reaction of a lithiated silole derivative with a dichlorosilane or a dichlorooligosilane. The creation of bis-silole derivatives is another area of interest, where two silole rings are directly linked. nih.govajgreenchem.comnsf.gov These structures can be synthesized through coupling reactions of functionalized silole precursors.

Reactivity Studies and Mechanistic Insights of this compound

The reactivity of this compound is a subject of significant interest, particularly concerning the unique properties conferred by the silicon atom within the five-membered ring. Research has focused on its participation in cycloaddition reactions, its ability to form stable anionic species, and the theoretical aspects of its aromaticity and potential for silicon extrusion.

Cycloaddition Reactions (e.g., Diels-Alder) of the Silole Ring

The butadiene moiety within the silole ring suggests the potential for [4+2] cycloaddition reactions, such as the Diels-Alder reaction, where the silole would act as the diene component. However, experimental studies detailing the Diels-Alder reactivity of neutral this compound with common dienophiles are not extensively documented in the literature. The reactivity of siloles in such reactions is influenced by their electronic structure and relatively low aromaticity in the ground state.

In contrast, the carbon analogue, tetraphenylcyclopentadienone, readily undergoes a Diels-Alder reaction with dienophiles like maleic anhydride, which, after extrusion of carbon monoxide, leads to the formation of tetraphenylphthalic anhydride. orgsyn.org This highlights a key difference in the reactivity of the carbon-based versus silicon-based five-membered ring systems.

While the neutral silole's role as a diene is not well-established, its dianion, 1,1-dilithio-2,3,4,5-tetraphenylsilole, exhibits unique reactivity with 1,3-dienes. This reaction does not follow a typical Diels-Alder pathway but proceeds as an "oxidative cyclization". In this transformation, the silole dianion reacts with the diene to form spirosilane adducts, accompanied by the reduction of lithium ions to elemental lithium. researchgate.net This distinct reaction pathway underscores the significant alteration in reactivity upon formation of the silole dianion. researchgate.net

Computational studies on various heterocyclic systems provide theoretical frameworks for predicting Diels-Alder reactivity. rsc.orgresearchgate.netnih.gov For siloles, factors such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the degree of aromaticity play crucial roles. The involvement of silicon's d-orbitals and the nature of the exocyclic substituents can modulate the electronic properties of the diene system, thereby affecting its potential to engage in cycloaddition reactions.

Formation and Characterization of Silole Anions and Dianions

A prominent feature of tetraphenylsiloles is their ability to be reduced by alkali metals to form stable anions and dianions. The formation of the 2,3,4,5-tetraphenylsilole dianion is typically achieved by the reduction of a 1,1-dihalo-2,3,4,5-tetraphenylsilole precursor with an excess of an alkali metal, such as lithium or sodium, in a solvent like tetrahydrofuran (B95107) (THF).

The resulting dianions, for instance, [SiC₄Ph₄]²⁻·2[Li]⁺, have been extensively characterized using multinuclear NMR spectroscopy (¹H, ¹³C, and ²⁹Si). These spectroscopic studies provide compelling evidence for the delocalization of the negative charges across the silole ring, which is a hallmark of aromaticity.

Upon reduction to the dianion, significant shifts are observed in the NMR spectra. The ²⁹Si resonance experiences a notable downfield shift, while the signals for the α- and β-carbons of the silole ring shift upfield. This is consistent with an increase in electron density on the carbon framework of the ring and a change in the electronic environment around the silicon atom. The observed chemical shifts for the tetraphenylsilole dianion are comparable to those of other aromatic dianionic systems.

Table 1: Comparative NMR Chemical Shifts (δ in ppm) for Neutral Silole Precursor and its Dianion Data presented is for analogous tetra-substituted silole systems. Specific shifts for the 1,1-dimethyl derivative's dianion were not detailed in the provided search results, so representative data for the tetraphenylsilole dianion is shown.

NucleusNeutral Silole Precursor (e.g., Dichlorotetraphenylsilole)Tetraphenylsilole Dianion [SiC₄Ph₄]²⁻·2[Li]⁺
²⁹Si ~8-10~25-69
¹³C (α-C) ~130-140~125-135
¹³C (β-C) ~150-160~145-155
Interactive Data Table
NucleusNeutral Silole Precursor (e.g., Dichlorotetraphenylsilole)Tetraphenylsilole Dianion [SiC₄Ph₄]²⁻·2[Li]⁺
²⁹Si ~8-10~25-69
¹³C (α-C) ~130-140~125-135
¹³C (β-C) ~150-160~145-155

X-ray crystallographic studies on derivatives of silole dianions have confirmed their planar structure and the bond length equalization within the five-membered ring, providing definitive structural evidence for their aromatic character.

Silicon Extrusion Pathways and Aromaticity Considerations

The concept of aromaticity is central to understanding the stability and reactivity of the tetraphenylsilole dianion. Aromatic compounds, classically defined by Hückel's rule as having 4n+2 π-electrons in a planar, cyclic, conjugated system, exhibit enhanced stability. The silole dianion is isoelectronic with the highly aromatic cyclopentadienyl (B1206354) anion, containing 6 π-electrons within the five-membered ring.

Numerous studies, combining experimental NMR and X-ray data with computational analysis, have concluded that silole dianions possess significant aromatic character. The upfield shift of the ring carbon signals in ¹³C NMR and the calculated nucleus-independent chemical shift (NICS) values, which are negative in the ring center, support the presence of a diatropic ring current, a key indicator of aromaticity.

Detailed Structural Analysis of this compound Unattainable Due to Lack of Publicly Available Crystallographic Data

A comprehensive article focusing on the molecular structure and conformation analysis of the chemical compound this compound cannot be generated at this time. Extensive searches of scientific literature and crystallographic databases have revealed a significant absence of publicly available X-ray crystallographic data for this specific molecule.

The detailed outline provided, which includes sections on the elucidation of solid-state molecular architectures, conformational dynamics of peripheral phenyl groups, the influence of steric hindrance, and the implications of non-planar structures on molecular packing, is entirely contingent upon the availability of precise atomic coordinates and molecular geometry parameters that are determined through X-ray crystallography.

Without access to the crystal structure of this compound, a scientifically accurate and thorough discussion of the following key areas, as requested in the outline, is not possible:

Molecular Structure and Conformation Analysis

Implications of Non-Planar Structures on Molecular Packing and Intermolecular Interactions:Understanding how the three-dimensional shape of the molecule influences its packing in a crystal lattice and the nature of its intermolecular forces is impossible without the crystallographic data.

While general information on siloles and the impact of phenyl and methyl substituents on molecular structures exists, any attempt to create the specified article for 1,1-Dimethyl-2,3,4,5-tetraphenylsilole would be speculative and would not meet the required standards of scientific accuracy and detailed research findings. Further research and the publication of its crystal structure in a peer-reviewed scientific journal are necessary before a comprehensive analysis as outlined can be conducted.

Electronic Structure and Orbital Theory

Quantum Chemical Investigations of Electronic States

Quantum chemical calculations serve as a cornerstone for understanding the electronic behavior of complex molecules. For 1,1-Dimethyl-2,3,4,5-tetraphenylsilole and its derivatives, these methods have been applied to predict geometries, electronic transitions, and orbital energy levels, providing a theoretical framework that complements experimental findings.

Density Functional Theory (DFT) has become a standard and reliable method for investigating the electronic structure of silole compounds. nih.gov It offers a balance between computational cost and accuracy, making it well-suited for molecules of this size. DFT calculations are used to optimize the ground-state geometry and to determine the energies and spatial distributions of the frontier molecular orbitals. uni-muenchen.de

To investigate the nature of electronic transitions and excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. mdpi.com This approach builds upon the ground-state calculations from DFT to model how the molecule responds to time-varying electric fields, which allows for the calculation of electronic absorption and emission spectra. wikipedia.org

TD-DFT is particularly valuable for determining the energies of low-lying excited states and has been shown to provide accuracy of around 0.3 eV for many valence excitations when using appropriate functionals. sapub.org For silole derivatives, TD-DFT calculations help in understanding their photoluminescent properties by characterizing the nature of the electronic transitions, such as whether they are localized on specific parts of the molecule or involve charge-transfer character. nih.gov The selection of an appropriate functional and basis set is critical for achieving results that are in good agreement with experimental spectroscopic data. wikipedia.org

Correlated semiempirical methods, such as PM3 (Parametric Method 3), represent a class of quantum chemical calculations that are computationally less demanding than DFT. These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from experimental data to simplify the calculations, making them suitable for very large molecular systems. They are founded on approximations like the Neglect of Differential Diatomic Overlap (NDDO). uni-muenchen.de

Methods such as ZINDO are specifically parameterized to predict electronic spectra and excited states. While these semiempirical approaches are applicable for exploring the electronic properties of large organic and organometallic molecules like tetraphenylsiloles, their application to this compound specifically is not as extensively documented in the literature as DFT-based methods. They serve as a faster, albeit often less accurate, alternative for preliminary computational screening.

Molecular Orbital Characterization

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the electronic and optical properties of a molecule. Their energy levels and spatial distribution dictate the molecule's ability to donate or accept electrons and the energy of its primary electronic transition.

The HOMO is the outermost orbital containing electrons and its energy level is related to the ionization potential of the molecule. In tetraphenylsiloles, DFT calculations show that the HOMO is typically a π-orbital with significant electron density localized on the silole ring and the attached phenyl groups. The specific energy and distribution can be tuned by the substituents. For instance, increasing the electron-donating ability of substituents generally raises the HOMO energy level.

Theoretical studies on related 1,1-diaryl-2,3,4,5-tetraphenylsiloles have calculated HOMO energy levels that align with experimental measurements. This agreement validates the use of DFT for predicting the electron-donating capability of these materials.

Table 1: Calculated HOMO Energies for Tetraphenylsilole Derivatives

Compound Calculation Method HOMO Energy (eV)
1,1-diphenyl-2,3,4,5-tetraphenylsilole DFT -5.81

Note: Data is compiled from representative calculations on closely related structures to illustrate typical energy ranges.

The LUMO is the innermost orbital that is vacant of electrons, and its energy is related to the electron affinity of the molecule. The energy gap between the HOMO and LUMO determines the energy of the lowest electronic excitation and is a key factor in the molecule's color and photochemical reactivity. A smaller HOMO-LUMO gap generally corresponds to a material that absorbs light at longer wavelengths.

In this compound and its analogs, the LUMO is also a π*-orbital. DFT calculations indicate that the LUMO is primarily localized on the butadiene moiety of the silole ring, with contributions from the phenyl substituents. This localization on the silole core is a characteristic feature of this class of compounds and is central to their unique electronic properties.

Table 2: Calculated LUMO Energies and HOMO-LUMO Gaps for Tetraphenylsilole Derivatives

Compound Calculation Method LUMO Energy (eV) HOMO-LUMO Gap (eV)
1,1-diphenyl-2,3,4,5-tetraphenylsilole DFT -2.25 3.56

Note: Data is compiled from representative calculations on closely related structures to illustrate typical energy ranges.

Theoretical Examination of σ-π Conjugation**

A key feature of the electronic structure of siloles, including this compound, is the presence of σ conjugation. Theoretical analyses have elucidated this mechanism, where the vacant σ* orbitals of the silicon-carbon (Si-C) bonds in the silole ring interact with the π* orbitals of the attached phenyl groups. mdpi.comresearchgate.net This interaction is possible due to the relatively low energy levels of the Si-C σ* orbitals. researchgate.net

The consequence of this conjugation is a significant lowering of the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization of the LUMO is a defining characteristic of siloles and is crucial for their electron-accepting and transporting capabilities. The σ conjugation effectively extends the π-conjugation of the molecule, influencing its optical and electronic properties. mdpi.comresearchgate.net This effect has been shown in theoretical studies of other silyl-substituted aromatic compounds, where the cooperation of σ–π and σ–π conjugation leads to notable changes in electronic transitions and fluorescence spectra. mdpi.comresearchgate.net

Charge Carrier Transport Mechanisms

In molecular materials such as this compound, the transport of charge carriers (electrons and holes) is not typically described by a band-like model as in inorganic semiconductors. Instead, it is governed by a hopping mechanism, where charges jump between adjacent molecules in the solid state. The efficiency of this process is determined by several factors, which can be modeled and understood through theoretical frameworks.

Theoretical Frameworks for Electron and Hole Mobility

Electronic Coupling (Transfer Integral): This quantifies the degree of electronic interaction between adjacent molecules for a specific hopping pathway.

Reorganization Energy: This represents the energy cost associated with the geometrical relaxation of molecules upon charge gain or loss.

Intramolecular Reorganization Energies for Charge Transfer Processes

The intramolecular reorganization energy (λ) is a critical factor in charge transport efficiency, as it represents a barrier to the charge hopping process. nih.gov It is defined as the sum of the energies required for a neutral molecule to distort to the geometry of its charged state and for the charged molecule to relax back to the geometry of its neutral state. nih.gov A lower reorganization energy generally corresponds to a faster charge transfer rate, as less energy is required to accommodate the charge on the molecule. nih.gov

CompoundHole Reorganization Energy (λh)Electron Reorganization Energy (λe)
Benzo(b)carbazole0.18 eV0.11 eV
Carbazole (B46965)0.27 eV0.10 eV

Data for carbazole derivatives are included for illustrative purposes to show typical values obtained from DFT calculations for organic semiconductors. icm.edu.pl

Photophysical Phenomena: Aggregation Induced Emission Aie and Beyond

Fundamental Principles of Aggregation-Induced Emission in Siloles

1,1-Dimethyl-2,3,4,5-tetraphenylsilole is a prototypical example of a molecule exhibiting Aggregation-Induced Emission (AIE). rsc.org In dilute solutions, it is weakly fluorescent, but its luminescence intensifies dramatically in the aggregated state or in the solid phase. researchgate.netmaine.edu This "abnormal" phenomenon arises because aggregation restricts intramolecular motions, which in turn blocks non-radiative decay pathways and promotes radiative emission. nih.govresearchgate.net The propeller-like, non-planar structure of 2,3,4,5-tetraphenylsiloles hinders strong intermolecular π–π stacking in the aggregated state, which is a common cause of fluorescence quenching in many planar aromatic molecules. nih.govresearchgate.net This unique combination of restricted intramolecular motion and avoidance of detrimental intermolecular interactions is the foundational principle of AIE in this class of siloles.

The enhancement of fluorescence upon aggregation can be substantial, with reports of the emission of this compound being enhanced by over two orders of magnitude in the aggregated state compared to when it is molecularly dissolved. researchgate.netmaine.edu This significant boost in the photoluminescence quantum yield transforms the molecule from a faint fluorophore into a potent emitter upon aggregation. researchgate.net

Mechanistic Investigations of AIE

The mechanism of Aggregation-Induced Emission in this compound has been a subject of extensive research, with the primary accepted model being the restriction of intramolecular motions (RIM). nih.govnih.gov This overarching mechanism encompasses several key interconnected processes that collectively suppress non-radiative decay channels, thereby enhancing fluorescence.

The Restriction of Intramolecular Rotations (RIR) is considered the principal mechanism behind the AIE phenomenon in this compound. researchgate.netaip.orgrsc.org In the solution state, the peripheral phenyl groups of the molecule can undergo low-frequency rotational motions. researchgate.netmaine.edu These rotations act as a non-radiative pathway for the excited state to relax back to the ground state, effectively quenching fluorescence. researchgate.net

Upon aggregation or when placed in a rigid matrix, the physical constraints imposed by neighboring molecules or the host material hinder these intramolecular rotations. nih.govrsc.org This restriction blocks the non-radiative decay channel associated with rotational motion, forcing the excited state to decay radiatively, which results in a significant increase in fluorescence intensity. researchgate.netresearchgate.net The RIR model is supported by both experimental evidence, such as low-temperature NMR measurements, and theoretical calculations. researchgate.netmaine.edu

The enhancement of luminescence in the aggregated state is a direct consequence of the suppression of non-radiative decay pathways. nih.gov In dilute solutions, the active intramolecular rotations of the phenyl groups provide an efficient channel for the dissipation of energy from the excited state without the emission of photons. researchgate.net

A theoretical model known as "restricted access to a conical intersection" (RACI) further explains this suppression. rsc.orgresearchgate.net According to this model, in solution, the excited molecule can easily access a conical intersection with the ground state potential energy surface through intramolecular motions like the twisting of the silole ring and flapping of the phenyl substituents. rsc.org This provides a very efficient pathway for non-radiative decay. In the aggregated or crystalline state, steric hindrance makes this conical intersection energetically inaccessible. rsc.org By blocking this ultrafast non-radiative channel, the radiative decay (fluorescence) becomes the dominant de-excitation pathway. rsc.org

Vibronic coupling, the interaction between electronic and nuclear (vibrational) motions, plays a crucial role in the excited-state dynamics of molecules and is a key factor in non-radiative decay processes. nih.govchemrxiv.org In molecules exhibiting AIE, the restriction of specific vibrational modes upon aggregation is thought to contribute to the suppression of non-radiative decay. The low-frequency rotational motions of the phenyl rings are a form of vibrational freedom that is strongly coupled to the electronic excited state, facilitating internal conversion.

By physically constraining the molecule in an aggregated or rigid state, the vibronic coupling that promotes non-radiative decay is effectively dampened. nih.gov The restriction of these intramolecular motions alters the potential energy surface of the excited state, making the pathways for non-radiative relaxation less accessible. rsc.orgresearchgate.net While the RIR model provides a clear and dominant explanation, the underlying principle involves the modification of vibronic coupling in the aggregated state to favor radiative over non-radiative decay.

Influence of Environmental Factors on Luminescence

The photoluminescence of this compound is highly sensitive to its local environment, a characteristic that is intrinsically linked to the AIE mechanism. Factors such as solvent polarity and viscosity can significantly modulate its emission properties.

The photophysical characteristics of AIE-active compounds like this compound are influenced by solvent polarity and viscosity. nih.govresearchgate.net While changes in solvent polarity can lead to shifts in the emission wavelength for many fluorophores, the primary effect on AIEgens is related to how the solvent environment influences aggregation and intramolecular motions. evidentscientific.commdpi.com

An increase in solvent viscosity directly hinders the intramolecular rotations of the phenyl groups, even in a dissolved state. aip.orgrsc.org This restriction of motion in more viscous solvents leads to an increase in the fluorescence quantum yield, a phenomenon that aligns with the RIR mechanism. aip.orgmaine.edu This compound has been utilized as a molecular rotor to probe the microviscosity of various media, including ionic liquids, where its photoluminescence quantum yield is sensitive to the local viscosity. maine.edudntb.gov.ua

The following table illustrates the effect of the environment on the photoluminescence quantum yield (PLQY) of this compound, demonstrating the interplay between aggregation and viscosity.

EnvironmentStatePhotoluminescence Quantum Yield (PLQY)
Dilute Solution (e.g., THF)DissolvedVery Low
Aggregated State (e.g., THF/Water mixture)AggregatedHigh
Viscous Solution (e.g., Glycerol-Ethanol)DissolvedModerate to High
Solid FilmSolidVery High

This table provides a qualitative representation of the typical behavior of this compound.

Comparison of Solid-State and Solution-State Emission Characteristics

The photoluminescence (PL) characteristics of this compound (DMTPS) present a stark contrast between its behavior when molecularly dissolved in a solvent and when in the solid or aggregated state. In dilute solutions, the compound is only weakly fluorescent. researchgate.netnih.gov This faint emission is attributed to a significant non-radiative decay rate, where the excited state energy is dissipated through intramolecular rotations of the peripheral phenyl rings. acs.orgnih.gov These rotational motions act as a pathway for the molecule to return to its ground state without emitting light.

Due to the propeller-like, nonplanar molecular structure of tetraphenylsiloles, strong intermolecular π–π stacking is often prevented in the solid state. nih.gov This structural feature is advantageous as it helps to avoid aggregation-caused quenching, a common issue with many planar fluorescent dyes, and means that the emission wavelength in the solid state is often similar to that observed in solution. nih.gov

Table 1. Comparison of Photophysical Properties of this compound in Solution vs. Solid State
StateEmission IntensityFluorescence Quantum Yield (ΦF)Primary De-excitation Pathway
Dilute SolutionWeak / FaintLowNon-radiative decay (Intramolecular Rotation)
Solid State / AggregatedStrong / IntenseHigh (75-85%)Radiative decay (Fluorescence)

Tunability of Emission through Molecular Design

The photoluminescent properties of the tetraphenylsilole core can be systematically tuned through chemical modifications at various positions on the silole ring. The substituents at both the 1,1-positions on the silicon atom and the 2,3,4,5-positions on the butadiene moiety of the ring play crucial roles in determining the emission characteristics of the resulting compounds.

Impact of Substituents at 1,1-Positions on Photoluminescence

Table 2. Effect of Substituents at 1,1-Positions on Solid-State Photoluminescence of Tetraphenylsiloles
CompoundSubstituents at 1,1-PositionsSolid-State Quantum Yield (ΦF)Key Structural Effect
DMTPS-CH3, -CH3~75-85%Enhances steric hindrance, leading to a nonplanar structure.
MPPS-CH3, -C6H5~75-85%Increases steric hindrance compared to DMTPS.
HPS-C6H5, -C6H5~75-85%Maximizes steric hindrance, further reducing intermolecular interactions.

Influence of Substituents at 2,3,4,5-Positions on Emission Wavelength and Efficiency

The introduction of various substituents onto the peripheral phenyl rings at the 2,3,4,5-positions of the silole core offers a powerful strategy for tuning the emission wavelength and quantum efficiency. rsc.org By strategically modifying these positions, researchers can alter the electronic properties and extend the π-conjugation of the molecule, thereby shifting the emission color. rsc.org

For instance, attaching electron-donating or electron-withdrawing groups, or extending the conjugated system, can systematically red-shift the emission. A study involving the attachment of naphthalene-based groups to the phenyl rings at the 2,5-positions of the DMTPS core created new molecules that retained strong AIE characteristics but with altered emission colors. rsc.org Specifically, 1,1-dimethyl-2,5-bis[4-(naphthalen-2-yl)phenyl]-3,4-diphenylsilole (D-2-NpTPS) showed a redder emission compared to its naphthalen-1-yl counterpart (D-1-NpTPS) due to better electronic conjugation. rsc.org Both compounds were weakly fluorescent in solution but became highly emissive in the solid state, with quantum yields reaching as high as 99%. rsc.org

Similarly, the progressive attachment of trimethylsilylethynylphenyl (TMSEP) groups to the 2,5-positions of a tetraphenylsilole core resulted in compounds that were intensely emissive in the condensed phase, with solid-state quantum yields of up to 91%. rsc.org These examples demonstrate that the steric and electronic effects of substituents at the 2,3,4,5-positions are crucial in modulating the photophysical properties, allowing for the rational design of silole-based materials with tailored emission wavelengths and high efficiencies for various applications. rsc.org

Advanced Materials Applications and Design Principles

Design of Silole-Based Architectures for Optoelectronic Systems

The unique molecular structure and photophysical properties of 1,1-Dimethyl-2,3,4,5-tetraphenylsilole and its derivatives have positioned them as promising candidates for a variety of optoelectronic applications. Their propeller-like shape, high photoluminescence quantum yields in the solid state, and good thermal stability are key attributes. A significant feature of many silole derivatives is Aggregation-Induced Emission (AIE), where the molecules are non-emissive in solution but become highly luminescent when aggregated. rsc.orgrsc.org This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways. rsc.org This property is particularly advantageous for solid-state devices where active materials are in thin films.

Materials for Organic Light-Emitting Diodes (OLEDs)

This compound and its analogues are extensively investigated as materials for OLEDs due to their favorable electronic properties and high solid-state emission efficiency. rsc.org The AIE characteristic is particularly beneficial for OLEDs, as it mitigates the aggregation-caused quenching (ACQ) effect that often plagues conventional fluorescent dyes in the solid state. rsc.org Siloles can function as both the emitting layer and the electron-transporting layer in OLED devices.

Research has demonstrated that by modifying the peripheral phenyl groups of the silole core, the emission color and device performance can be tuned. For instance, new silole derivatives have been synthesized that exhibit bright electroluminescence with high efficiency. nih.gov A series of siloles substituted with various planar fluorescent chromophores like pyrene (B120774) and anthracene (B1667546) have been developed, showing that the electroluminescence color is sensitive to the attached chromophore. nih.gov Siloles containing pyrene moieties produced a yellow emission at 546 nm with a peak luminance of 49,000 cd/m² and a current efficiency of 9.1 cd/A. nih.gov

Below is a table summarizing the performance of OLEDs incorporating different silole derivatives.

Emissive MaterialMaximum Luminance (cd/m²)Peak EL Wavelength (nm)CIE Coordinates
1,2-bis(1-methyl-2,3,4,5-tetraphenyl-1H-silole-1-yl)ethane (BMPSiE)9991.9 @ 20 V483(0.202, 0.337)
1,1'-dimethyl-3,3',4,4'-tetraphenyl-2,2',5,5'-tetra(thiophen-2-yl)-1,1'-bi(1H-silole) (BMPThSi)15261.5 @ 20 V495(0.246, 0.419)
Pyrene-substituted Silole49000546Not specified

This table presents data compiled from research on various silole derivatives in OLED applications. nih.govpku.edu.cn

Exploration in Organic Photovoltaic (OPV) Devices

The application of silole derivatives, including this compound, in organic photovoltaics is an area of growing interest. In OPVs, materials are needed that can efficiently absorb sunlight and effectively separate and transport charges. The electronic properties of siloles, such as their LUMO (Lowest Unoccupied Molecular Orbital) levels, suggest their potential as electron-acceptor or electron-donor materials in the active layer of an OPV device.

The ternary strategy, which involves adding a third component to a host binary blend, has been shown to be an effective method to improve the performance of OPVs. rsc.org While specific data for this compound in high-performance OPVs is still emerging, the broader class of silole-containing materials is being explored. The ability to tune the bandgap and energy levels of siloles through chemical modification is a key advantage in designing materials that complement the absorption spectra of donor polymers and facilitate efficient charge transfer.

Investigation in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and printed electronics. tcichemicals.com The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. mit.edunih.gov Silole-based materials are being investigated for this purpose due to their potential for high electron mobility. rsc.org

The development of new organic semiconductors is crucial for achieving high-performance OFETs with high mobility, a large on/off ratio, and low threshold voltage. nih.gov While materials like pentacene (B32325) have shown high hole mobility, the development of stable, high-performance n-type organic semiconductors remains a key challenge. researchgate.net The inherent electron-accepting nature of the silole ring makes its derivatives promising candidates for n-channel OFETs. The crystalline packing of these materials in thin films is critical for efficient charge transport, and the propeller-like structure of tetraphenylsiloles can influence this packing. Research is ongoing to optimize the molecular design and film deposition techniques to enhance the charge transport properties of silole-based OFETs.

Development of Silole-Containing Chemosensors

The AIE properties of this compound and its derivatives make them excellent candidates for the development of fluorescent chemosensors. rsc.orgrsc.org These sensors operate on a "turn-on" fluorescence mechanism. In the presence of a specific analyte, the aggregation of the silole derivative is induced, leading to a significant increase in fluorescence intensity. This provides a highly sensitive and selective method for detection.

Silole-based chemosensors have been successfully developed for detecting a wide range of analytes, including:

Ionic species: By introducing specific ion-binding sites to the silole structure, sensors for various metal ions can be created.

Volatile Organic Compounds (VOCs): Thin films of silole-containing polymers have been shown to exhibit fluorescence quenching in the presence of VOCs like acetone (B3395972) and tetrahydrofuran (B95107) (THF). rsc.org

Explosives: The high electron affinity of siloles makes them suitable for detecting electron-deficient nitroaromatic compounds, which are common components of explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (PA). rsc.org The fluorescence of silole-based materials can be effectively quenched by these explosive molecules.

The table below summarizes the application of AIE-active siloles in chemosensing.

Analyte DetectedSensing Mechanism
Charged Biopolymers (e.g., DNA, Heparin)Aggregation induced by electrostatic interactions.
Volatile Organic Compounds (VOCs)Fluorescence quenching of aggregated luminogens.
Explosives (e.g., Picric Acid)Fluorescence quenching of aggregated luminogens.

This table is based on findings from the development of AIE-based chemosensors. rsc.orgrsc.org

Fabrication of Fluorescent Bioprobes Based on Silole Lumophores

The unique photophysical properties of silole lumophores, particularly their AIE characteristics, have led to their use in the fabrication of fluorescent bioprobes for cellular imaging and biological assays. rsc.orgrsc.org Unlike conventional fluorescent dyes that often suffer from quenching in aqueous media and at high concentrations, AIE-active silole derivatives become more emissive in such environments, making them ideal for biological applications.

By functionalizing the silole core with specific biomolecules or charged groups, bioprobes can be designed to target and image specific cellular components or monitor biological processes. For example, positively charged silole derivatives can bind to negatively charged biomolecules like DNA and heparin through electrostatic interactions, leading to fluorescence turn-on. rsc.org This has been utilized to study DNA cleavage by nucleases and the interaction of heparin with proteins. rsc.org

Furthermore, silole-based organic dots have been developed for in vitro cell and in vivo blood vessel imaging. nih.gov These nanodots exhibit bright red fluorescence, good biocompatibility, and a large two-photon absorption cross-section, enabling high-contrast deep-tissue imaging. nih.gov

Hybrid Organic-Inorganic Materials and Composites

The incorporation of this compound (DMTPS) and its derivatives into organic-inorganic hybrid materials is a promising strategy for creating advanced functional composites with enhanced optical and physical properties. rsc.org These hybrid materials combine the processability and flexibility of organic polymers with the stability and functionality of inorganic components. researchgate.netnih.gov

One approach involves embedding silole-based AIEgens into a hybrid polymer host, such as the ureasil family. rsc.org This can be achieved by either physically doping the silole into the matrix or by covalently grafting it. Covalent grafting has been shown to improve the dispersibility of the AIEgen, reduce scattering losses, and increase the photoluminescence quantum yield (up to ca. 40%). rsc.org Such hybrid materials have potential applications in solid-state lighting and sensing.

The sol-gel method is a versatile technique for preparing these organic-inorganic hybrids, allowing for the encapsulation of chemosensors or lumophores within a polymeric matrix. mdpi.com This approach can be used to create sensitive membranes for ion detection or other sensory devices. The stability of DMTPS has been shown to be greater in certain ionic liquids than in molecular solvents, suggesting that these hybrid systems could be used to construct robust optoelectronic devices. maine.edu

The table below outlines the methods and advantages of incorporating siloles into hybrid materials.

Incorporation MethodHost Material ExampleAdvantages
Physical DopingUreasil (dU(600))Simple preparation.
Covalent GraftingUreasil (dU(600))Improved dispersibility, reduced scattering losses, increased quantum yield, and improved chemical stability.

This table is based on a study of silole-based lumophores in organic-inorganic hybrid hosts. rsc.org

Strategies for Covalent Grafting and Physical Doping

Covalent Grafting: This strategy involves the formation of a stable chemical bond between the DMTPS molecule and a substrate or a polymer chain. To achieve this, DMTPS must first be functionalized with a reactive group that can participate in a coupling reaction. Common functional groups for this purpose include vinyl, ethynyl, or halogen moieties, which can be introduced at the peripheral phenyl rings or at the silicon atom. Once functionalized, the DMTPS derivative can be covalently attached to surfaces like silica (B1680970) or indium tin oxide (ITO), or copolymerized into a polymer backbone.

The primary advantage of covalent grafting is the permanent and stable immobilization of the luminophore, which prevents phase separation and aggregation-induced quenching in the solid state. This method allows for precise control over the spatial arrangement and concentration of the silole units, leading to materials with uniform and reproducible photophysical properties. For instance, the grafting of functionalized tetraphenylsilole derivatives onto mesoporous silica nanoparticles has been shown to yield highly fluorescent hybrid materials with potential applications in bioimaging and sensing.

Physical Doping: In contrast to covalent grafting, physical doping involves the non-covalent dispersion of DMTPS into a host matrix. This is typically achieved by co-dissolving the silole and the host material (e.g., a polymer) in a common solvent, followed by film casting and solvent evaporation. The simplicity of this method makes it a widely used technique for fabricating luminescent films for OLEDs and other devices.

The success of physical doping depends heavily on the miscibility of the DMTPS in the host matrix. Poor miscibility can lead to the formation of aggregates, which can either enhance or quench the luminescence depending on the specific interactions and the concentration of the dopant. In the case of AIE-active molecules like DMTPS, controlled aggregation within the host can be beneficial, leading to enhanced emission intensity. However, excessive aggregation can result in the formation of non-emissive crystallites. The choice of the host material is therefore crucial in modulating the photophysical properties of the doped film. For example, dispersing DMTPS in a host with a high glass transition temperature can restrict the intramolecular rotations of the phenyl groups on the silole, thus promoting its radiative decay and leading to higher quantum yields.

StrategyDescriptionAdvantagesChallenges
Covalent Grafting Formation of a chemical bond between DMTPS and a substrate/polymer.- Permanent immobilization- Prevents phase separation- Precise control over distribution- Requires synthetic functionalization of DMTPS- Can be synthetically challenging
Physical Doping Non-covalent dispersion of DMTPS in a host matrix.- Simple and versatile method- Allows for controlled aggregation- Potential for phase separation- Miscibility issues with the host

Host-Guest Interactions in Hybrid Photoluminescent Systems

The encapsulation of this compound within the cavities of host molecules or porous materials represents a sophisticated approach to creating hybrid photoluminescent systems. These host-guest interactions provide a confined environment that can significantly alter the photophysical properties of the silole guest, leading to enhanced emission, improved stability, and stimuli-responsive behavior.

Common hosts for encapsulating DMTPS and its derivatives include macrocyclic molecules like cyclodextrins and cucurbiturils, as well as porous materials such as metal-organic frameworks (MOFs) and zeolites. The driving forces for the formation of these host-guest complexes are typically non-covalent interactions, including hydrophobic effects, van der Waals forces, and hydrogen bonding.

Cyclodextrin (B1172386) and Cucurbituril (B1219460) Complexes: Cyclodextrins, which are cyclic oligosaccharides, and cucurbiturils, which are macrocycles composed of glycoluril (B30988) units, possess hydrophobic inner cavities and hydrophilic exteriors. This makes them ideal hosts for encapsulating nonpolar guest molecules like DMTPS in aqueous environments. The inclusion of a silole molecule within the cavity of a cyclodextrin or cucurbituril can restrict the intramolecular rotations of its phenyl rings, a key mechanism for activating its AIE properties. This restriction of intramolecular rotation (RIR) minimizes non-radiative decay pathways and enhances the fluorescence quantum yield. Furthermore, the formation of such inclusion complexes can improve the solubility and stability of the silole in aqueous media, opening up possibilities for its use in biological sensing and imaging applications. For example, a sensor for the detection of specific analytes could be designed based on the displacement of the fluorescent silole guest from the host cavity by the target analyte, leading to a change in the fluorescence signal.

Encapsulation in Porous Materials: Metal-organic frameworks and zeolites offer highly ordered and tunable porous structures that can serve as hosts for DMTPS. The incorporation of the silole into the pores of these materials can be achieved through various methods, including in-situ synthesis, vapor diffusion, or solution immersion. The confinement of DMTPS within the rigid framework of these hosts can effectively suppress non-radiative decay processes, leading to enhanced photoluminescence. The uniform and well-defined pore sizes of these materials also prevent the uncontrolled aggregation of the silole molecules, ensuring a homogeneous distribution of the emissive species. The resulting hybrid materials can exhibit high quantum yields and improved photostability, making them promising candidates for applications in solid-state lighting and chemical sensing. The sensing mechanism in these systems often relies on the modulation of the energy transfer between the host framework and the encapsulated silole guest upon interaction with an analyte.

Host SystemInteraction MechanismEffects on PhotoluminescencePotential Applications
Cyclodextrins/Cucurbiturils Hydrophobic interactions, RIREnhanced quantum yield, improved aqueous solubilityBiological sensing, imaging
MOFs/Zeolites Confinement within poresEnhanced quantum yield, improved photostabilitySolid-state lighting, chemical sensing

Future Research Directions and Emerging Paradigms

Advanced Computational Modeling for Predictive Molecular Design

The advancement of computational chemistry provides powerful tools for the predictive design of novel silole derivatives with tailored properties. Density Functional Theory (DFT) and other ab initio methods are increasingly employed to understand the electronic structure, photophysical behavior, and reactivity of these molecules before their synthesis. researchgate.netnih.gov

Computational studies have been instrumental in elucidating the structure-property relationships in siloles. For instance, calculations can predict how different substituents on the silole ring will modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. bohrium.com This predictive capability is crucial for designing materials with specific electronic and optical characteristics for applications in organic electronics. rsc.org Theoretical models can also simulate excited-state dynamics, offering insights into the mechanisms of fluorescence and nonradiative decay, which is vital for developing highly efficient emitters. rsc.org

Future efforts in this area will likely focus on developing more accurate and efficient computational models to handle larger and more complex silole-based systems. This includes the use of machine learning and artificial intelligence to screen vast chemical spaces for promising candidates, accelerating the discovery of new materials with enhanced performance for optoelectronic applications. rsc.org

Computational MethodApplication in Silole ResearchPredicted Properties
Density Functional Theory (DFT)Elucidating electronic structure and reaction mechanisms. nih.govHOMO/LUMO energies, electron affinity, ionization potentials. researchgate.net
Time-Dependent DFT (TD-DFT)Simulating electronic absorption and emission spectra.Excitation energies, oscillator strengths.
Ab initio molecular dynamicsInvestigating excited-state relaxation pathways. rsc.orgNonradiative decay rates, photostability.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling siloles in complex environments (e.g., solutions, thin films).Solvatochromic shifts, aggregation effects.

Exploration of Novel Silole Architectures and Complex Derivatizations

The synthesis of new silole architectures and the intricate derivatization of the basic 1,1-Dimethyl-2,3,4,5-tetraphenylsilole scaffold are central to advancing their functionality. Research is moving beyond simple substitutions to the creation of more complex molecular and macromolecular structures.

One promising direction is the development of fused silole systems, where the silole ring is incorporated into a larger polycyclic aromatic framework. rsc.org These structures can exhibit enhanced electronic communication and unique photophysical properties. For example, the synthesis of thiophene-fused siloles has been explored to create materials with potential applications in organic electronics. mdpi.com Another area of focus is the creation of spiro-configured siloles, which can provide morphological stability in thin films for electronic devices. rsc.org

Complex derivatizations involve attaching sophisticated functional groups to the tetraphenyl substituents or the silicon atom. For instance, integrating electron-accepting dicyanovinyl (DCV) moieties can induce intramolecular charge transfer (ICT) characteristics, making the resulting molecules sensitive to their environment and useful as chemical sensors. researchgate.net The strategic placement of different functional groups allows for fine-tuning of the molecule's aggregation-induced emission (AIE) properties, which is a hallmark of many tetraphenylsilole derivatives. bohrium.comresearchgate.net

Future synthetic efforts will likely target the creation of highly elaborate, three-dimensional silole structures and the development of novel polymerization strategies to incorporate silole units into advanced functional polymers.

Synergistic Approaches in Multicomponent Silole Systems for Enhanced Functionality

The integration of this compound and its derivatives into multicomponent systems is an emerging paradigm for achieving enhanced or novel functionalities. This approach leverages the unique properties of the silole in combination with other molecular or nanoscale components.

In the realm of materials science, siloles are being incorporated as emissive dopants in host materials for organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The synergy between the host and the silole guest can lead to highly efficient energy transfer and improved device performance. Similarly, in organic photovoltaics (OPVs), siloles can be blended with other electron-donating or electron-accepting materials to create efficient bulk heterojunctions for solar energy conversion. bohrium.comresearchgate.net

Another synergistic approach involves the formation of nanoaggregates or nanoparticles of silole derivatives, sometimes in combination with other molecules, for applications in sensing and diagnostics. researchgate.net The AIE properties of tetraphenylsiloles are particularly advantageous in these systems, as their fluorescence can be "turned on" in the aggregated state, providing a high signal-to-noise ratio for detecting specific analytes. researchgate.netresearchgate.net The use of multicomponent reactions is also a promising strategy for the efficient, one-pot synthesis of complex silole-containing structures. mdpi.com

Future research will likely explore more sophisticated multicomponent architectures, such as metal-organic frameworks (MOFs) incorporating silole linkers, and covalent organic frameworks (COFs) built from silole monomers. These highly ordered systems could offer unprecedented control over the electronic and optical properties of the material.

Interdisciplinary Research Integrating Silole Chemistry with Other Scientific Domains

The unique properties of this compound are driving its integration into a wide range of scientific and technological fields beyond traditional chemistry. This interdisciplinary approach is unlocking new applications and fundamental insights.

In materials science and electronics , siloles are being investigated as active components in field-effect transistors, optical waveguides, and laser diodes. bohrium.comrsc.org Their high electron affinity and good charge transport properties make them attractive candidates for n-type organic semiconductors. bohrium.com

In biology and medicine , the AIE characteristics of tetraphenylsilole derivatives are being harnessed for the development of fluorescent probes for bioimaging and diagnostics. bohrium.comresearchgate.net These probes can be designed to selectively light up in the presence of specific biological targets, enabling the visualization of cellular processes. For example, dicyanovinyl-functionalized tetraphenylsiloles have been developed as ratiometric probes for the detection of thiols like cysteine. researchgate.net

In environmental science , silole-based materials are being developed as highly sensitive chemical sensors for the detection of pollutants and explosives. bohrium.comresearchgate.net The fluorescence of these materials can be quenched or enhanced upon interaction with the target analyte, providing a rapid and effective detection mechanism.

The table below summarizes some of the key interdisciplinary applications of silole derivatives.

Scientific DomainApplication of Silole DerivativesKey Property Leveraged
Materials ScienceOrganic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs). rsc.orgresearchgate.netHigh electron affinity, Aggregation-Induced Emission (AIE). bohrium.com
Biology & MedicineBioimaging probes, biosensors. bohrium.comresearchgate.netAggregation-Induced Emission (AIE), environmental sensitivity. researchgate.net
Environmental ScienceChemical sensors for explosives and pollutants. bohrium.comresearchgate.netFluorescence quenching/enhancement.
PhotonicsOptical waveguides, lasers. bohrium.comHigh refractive index, efficient light emission.

Future interdisciplinary research will continue to expand the horizons of silole chemistry, potentially leading to breakthroughs in areas such as theranostics (combined therapy and diagnostics), smart materials, and advanced energy technologies.

Q & A

Q. How does the molecular structure of DMTPS influence its photoluminescence (PL) efficiency?

DMTPS adopts a nonplanar structure due to steric hindrance from 1,1-dimethyl substituents, which twist the phenyl groups at the 2,3,4,5-positions. This geometry reduces intermolecular interactions and excimer formation, leading to high PL quantum yields (75–85%) in solid films. In contrast, dilute solutions exhibit faint emission due to unrestricted intramolecular rotation, causing rapid nonradiative decay (10⁶–10⁷ s⁻¹) .

Key Methods :

  • X-ray crystallography to confirm molecular geometry .
  • Quantum chemical calculations (DFT) to analyze HOMO/LUMO localization and radiative/nonradiative decay rates .

Q. What experimental techniques are used to characterize aggregation-induced emission (AIE) in DMTPS?

AIE is characterized by:

  • Solvent mixing : Adding poor solvents (e.g., water) to DMTPS solutions induces aggregation, monitored via PL spectroscopy. Emission intensity increases with aggregation .
  • Transmission electron microscopy (TEM) : Distinguishes ordered crystalline aggregates (blue emission, 474 nm) vs. amorphous aggregates (green emission, 500 nm) .
  • Time-resolved PL : Measures excited-state lifetimes to confirm restricted intramolecular motion in aggregates .

Q. How do substituents at the 1,1-positions affect electronic properties?

Substituents with higher electronegativity (e.g., phenyl vs. methyl) lower LUMO energy levels via σ*–π* conjugation between Si–C bonds and the silole ring. This enhances electron transport properties (e.g., HPS shows 1.5× higher electron mobility than MPPS) .

Table 1 : Substituent Effects on Properties

CompoundSubstituentsPL Quantum Yield (Solid)Electron Mobility (cm²/V·s)
DMTPS1,1-dimethyl75–85%Not measured
HPS1,1-diphenyl~85%3.2×10⁻⁶
MPPS1-methyl~80%2.1×10⁻⁶
Data from

Advanced Research Questions

Q. How can contradictions in solution vs. solid-state emission be resolved mechanistically?

The "on-off" PL switch arises from aggregation-restricted intramolecular rotation (RIR). In solution, free rotation of phenyl groups enables nonradiative decay (quantum yield <1%), while solid-state packing restricts motion, suppressing nonradiative pathways. Computational studies confirm RIR reduces nonradiative decay rates by 2–3 orders of magnitude in aggregates .

Methodological Insight :

  • Compare PL lifetimes in solution (τ < 1 ns) vs. solid state (τ > 10 ns) using time-correlated single-photon counting .

Q. What strategies optimize DMTPS for electroluminescent (EL) devices?

  • Hybrid host-guest systems : Covalent grafting of DMTPS into di-ureasil hosts enhances AIE by 3× via Förster resonance energy transfer (FRET) .
  • Doping with charge transporters : Blending DMTPS with high-mobility materials (e.g., PyPySPyPy, mobility ~2×10⁻⁴ cm²/V·s) balances emissive and transport properties .

Q. How do aggregation order and morphology impact PL spectral shifts?

Crystalline aggregates (e.g., from solvent mixtures with 60% water) emit at 474 nm, while amorphous aggregates (90% water) emit at 500 nm. Aging amorphous aggregates induces recrystallization, blue-shifting emission to match crystalline phases. FT-IR and XRD confirm conformational changes during phase transitions .

Experimental Design :

  • Use controlled solvent evaporation or vapor annealing (ethanol/water) to tune aggregate order .
  • Monitor PL and absorption edge shifts to correlate morphology with optoelectronic properties .

Q. What computational approaches elucidate exciton dynamics in DMTPS?

  • DFT/TD-DFT : Models HOMO/LUMO localization and predicts radiative decay rates .
  • Marcus theory : Calculates reorganization energies (λ ~0.3 eV) to evaluate charge transfer efficiency .
  • Non-adiabatic molecular dynamics : Simulates nonradiative decay pathways linked to phenyl ring rotation .

Contradictions and Open Challenges

Q. Why do some silole derivatives (e.g., germoles) show higher solution-phase PL than DMTPS despite lower AIE enhancement?

Germoles exhibit stronger solution-phase emission due to inherent rigidity but less AIE enhancement (e.g., 1,1-dimethylgermole: ΦPL = 40% in solution vs. 70% in solid). Siloles’ superior AIE stems from greater conformational flexibility in solution, enabling stronger RIR effects upon aggregation .

Q. How to reconcile discrepancies in reported electron affinities (EA) of siloles?

Direct EA measurements via inverse photoelectron spectroscopy (IPES) for DMTPS (~2.8 eV) conflict with electrochemical estimates (~3.1 eV). IPES accounts for solid-state polarization effects, while electrochemical methods overestimate EA due to solvation artifacts .

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Reactant of Route 1
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